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Audience: Researchers, scientists, and drug development professionals.

Introduction Squalene, a natural antioxidant found abundantly in olive oil, has shown
significant potential in preventing the progression of nonalcoholic fatty liver disease by reducing
hepatic fat content and mitigating endoplasmic reticulum (ER) stress and reactive oxygen
species (ROS) levels.[1][2][3] HowevVer, its therapeutic application is hampered by its high
hydrophobicity, which limits its bioavailability and cellular uptake.[1][4] To overcome this
challenge, encapsulation within a nanocarrier system presents a viable solution. Chitosan, a
biodegradable and biocompatible polymer, can be formulated into nanoparticles (NPs) that
serve as effective drug delivery vehicles. These nanoparticles can enhance the solubility and
stability of hydrophobic compounds like squalene, facilitate controlled release, and improve
cellular uptake. This document provides detailed protocols for the synthesis, characterization,
and in vitro evaluation of squalene-loaded chitosan nanoparticles (CS-SQ NPs) designed for
hepatocyte delivery.

Data Presentation

The physicochemical characteristics and biological efficacy of nanoparticles are critical for their
function as drug delivery systems. The following tables summarize quantitative data for
squalene-loaded chitosan nanopatrticles based on published findings.

Table 1: Physicochemical Properties of Squalene-Loaded Nanoparticles
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Chitosan-Squalene = PLGA-Squalene
Parameter Reference
NPs (CS-SQ NPs) NPs (Control)

Mean Particle Size

150 - 350 180 - 250
(nm)
Zeta Potential (mV) +20 to +40 -151t0 -30
Encapsulation

~78% ~78%

Efficiency (%)

| Drug Loading (UM) | Up to 8122 + 735 | Up to 8122 + 735 | |

Note: PLGA (poly(d,l-lactide-co-glycolic acid)) is another polymer used for nanoparticle
formulation and is often used as a comparator to chitosan. The positive surface charge of CS-
SQ NPs is attributed to the cationic nature of chitosan's protonated amine groups.

Table 2: In Vitro Performance in AML12 Hepatocyte Cell Line

. Result with )
. Result with Result with
Assay Condition PLGA-SQ Reference
CS-SQ NPs Ethanol-SQ
NPs
150 pM Significant
Cellular Moderate
Squalene, enhanceme Low uptake
Uptake uptake
48h nt
o Improved o
o Oxidative/ER Less Minimal
Cell Viability hepatocyte ) )
Stress o improvement improvement
viability

| ROS Levels | Oxidative/ER Stress | Significant reduction in ROS | Moderate reduction in ROS
| Minimal reduction in ROS | |

Note: AML12 is a mouse hepatocyte cell line used as an effective model for investigating
hepatotoxicity and cellular uptake.

Experimental Protocols & Methodologies
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Protocol 1: Synthesis of Squalene-Loaded Chitosan
Nanoparticles (CS-SQ NPs)

This protocol details the preparation of CS-SQ NPs using the ionic gelation method, which
involves the electrostatic interaction between the positively charged chitosan and a negatively
charged cross-linking agent, sodium tripolyphosphate (TPP).

Materials:

Low molecular weight chitosan (50-190 kDa, 75-85% deacetylation)
e Acetic acid (1% v/v)

o Tween 80 (0.5% v/v)

e Sodium hydroxide (NaOH) 1M

e Sodium tripolyphosphate (TPP)

e Squalene (=98%)

o Double-distilled water

Procedure:

¢ Chitosan Solution Preparation:

[¢]

Dissolve chitosan at 1 mg/mL in 1% (v/v) aqueous acetic acid.

[¢]

Stir the solution vigorously at room temperature for 48 hours until the chitosan is fully
dissolved.

[e]

Add Tween 80 to a final concentration of 0.5% (v/v) to prevent aggregation.

o

Filter the solution through a 0.45 um syringe filter.

o

Adjust the pH of the chitosan solution to 4.5 using 1M NaOH.
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e TPP Solution Preparation:
o Prepare a 0.1% w/v TPP solution by dissolving TPP in double-distilled water.
o Filter the solution through a 0.22 um syringe filter.

e Formation of Empty Chitosan Nanopatrticles:

o While stirring the chitosan solution at 600 rpm, add the TPP solution dropwise. The
interaction between the positive amine groups of chitosan and the negative phosphate
groups of TPP induces the formation of nanoparticles.

e Encapsulation of Squalene:

o Disperse the desired volume of squalene (e.g., 50, 100, or 200 pL) into the freshly
prepared chitosan-TPP nanoparticle solution under continuous stirring.

o Sonicate the mixture for 25 seconds at 80% amplitude in an ice bath to create a
nanoemulsion and facilitate encapsulation.

o Continue stirring the mixture for 3 hours at room temperature to stabilize the
nanoparticles.

e Purification:

o Centrifuge the nanoparticle suspension at 15,000 x g for 15 minutes at 10 °C to pellet the
CS-SQ NPs and remove unreacted chemicals.

o Discard the supernatant and resuspend the nanoparticle pellet in 2 mL of double-distilled
water for subsequent experiments.

o Store the final samples at 4 °C in the dark.
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Workflow for Synthesis of Squalene-Loaded Chitosan Nanopatrticles

1. Prepare Chitosan Solution
(1 mg/mL in 1% Acetic Acid)

2. Add Tween 80 (0.5%) 3. Prepare TPP Solution
& Adjust pH to 4.5 (0.1% wi/v)

4. lonic Gelation
(Add TPP to Chitosan solution
under stirring)

5. Add Squalene to
Nanoparticle Suspension

6. Sonicate (25s, 80% Amp)

& Stir (3h)

7. Purify by Centrifugation
(15,000g, 15 min)

8. Resuspend in ddH20
& Store at 4°C

Click to download full resolution via product page

Workflow for CS-SQ NP Synthesis
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Protocol 2: Physicochemical Characterization of CS-SQ
NPs

1. Particle Size and Zeta Potential:
e Technique: Dynamic Light Scattering (DLS).
e Procedure:
o Dilute the purified nanoparticle suspension in double-distilled water.
o Analyze the sample using a Zetasizer instrument at 25 °C with a 90° scattering angle.

o The instrument measures the hydrodynamic diameter (particle size), polydispersity index
(PDI), and surface charge (zeta potential).

2. Morphology:

» Technique: Scanning Electron Microscopy (SEM).

e Procedure:
o Place a drop of the nanoparticle suspension on a clean silicon wafer and allow it to air-dry.
o Coat the sample with a thin layer of gold or palladium using a sputter coater.

o Image the sample under the SEM to observe the shape and surface morphology of the
nanoparticles.

3. Encapsulation Confirmation:
o Technique: Fourier Transform Infrared Spectroscopy (FTIR).
e Procedure:
o Lyophilize (freeze-dry) the nanoparticle suspension to obtain a dry powder.

o Analyze the powder using an FTIR spectrometer.
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o Compare the spectra of pure chitosan, pure squalene, and the CS-SQ NPs to confirm the
presence of squalene-specific peaks within the nanoparticle matrix, indicating successful
encapsulation.

4. Encapsulation Efficiency (EE) and Loading Content (LC):

e Technique: Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid
Chromatography (HPLC).

e Procedure:
o Lyophilize a known amount of CS-SQ NPs.

o Extract the squalene from the nanoparticles using an appropriate organic solvent (e.g.,
ethyl acetate).

o Quantify the amount of squalene in the extract using a calibrated GC-MS or HPLC
method.

o Calculate EE and LC using the following formulas:
» EE (%) = (Mass of Squalene in NPs / Initial Mass of Squalene) x 100

s LC (%) = (Mass of Squalene in NPs / Total Mass of NPs) x 100

Protocol 3: In Vitro Evaluation in Hepatocyte Cell Lines
(AML12)

1. Cell Culture:

e Culture AML12 mouse hepatocytes in a complete growth medium (e.g., DMEM/F-12)
supplemented with fetal bovine serum (FBS), insulin-transferrin-selenium, and
dexamethasone in a humidified incubator at 37°C with 5% CO..

2. Cellular Uptake Assay:

e Seed AML12 cells in 25 cm? flasks at a density of 5 x 10° cells/cm?.
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Once cells reach ~90% confluency, treat them with CS-SQ NPs at different squalene
concentrations (e.g., 30 uM and 150 uM) for various incubation times (e.g., 48 and 72 hours)
in serum-free media.

After incubation, wash the cells three times with PBS, trypsinize, and collect the cell pellet by
centrifugation.

Extract squalene from the cell pellet and quantify using GC-MS or HPLC to determine the
amount of internalized squalene.

. Cell Viability Assay (MTT):

Seed AML12 cells in 96-well plates.

Induce cellular stress using agents like tunicamycin (for ER stress) or a combination of L-
buthionine sulfoximine and sorafenib (for oxidative stress).

Treat the stressed cells with different formulations: empty CSNPs, CS-SQ NPs, and
squalene dissolved in ethanol (Eth-SQ) as controls.

After 48 hours, add MTT reagent to each well and incubate for 3-4 hours.

Dissolve the resulting formazan crystals in a solubilization solution (e.g., DMSO).

Measure the absorbance at 570 nm using a microplate reader. Higher absorbance
corresponds to higher cell viability.

. Reactive Oxygen Species (ROS) Assay:

Seed and treat cells as described for the viability assay.

After treatment, wash the cells with PBS and incubate them with a fluorescent ROS indicator
dye (e.g., DCFH-DA) according to the manufacturer's protocol.

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
A decrease in fluorescence indicates a reduction in intracellular ROS levels.
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Hepatocyte Uptake and Action of CS-SQ Nanoparticles
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Hepatocyte uptake and mechanism of action.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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